molecular formula C26H21FN4O2S B2676204 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 536705-48-3

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2676204
CAS RN: 536705-48-3
M. Wt: 472.54
InChI Key: VPEIFPITDICHIB-UHFFFAOYSA-N
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Description

The compound “2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . The indole nucleus is known to bind with high affinity to multiple receptors, making it useful in the development of new derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C30H24N4O2S, with an average mass of 504.602 Da and a mono-isotopic mass of 504.161987 Da . The molecule contains several functional groups, including an indole ring, a pyrimidinone ring, a thioether group, and a fluorophenyl group .

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound of interest, has been identified as selective ligands for the translocator protein (18 kDa), which is a target for radioligand development. The incorporation of a fluorine atom in these compounds facilitates labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET). Such developments are crucial for advancing our understanding of various neurological conditions through non-invasive imaging techniques (Dollé et al., 2008).

Antimicrobial Applications

Research on similar compounds, such as some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, has shown promising antibacterial and antifungal activities against various pathogenic microorganisms. The exploration of these compounds for antimicrobial applications contributes to the development of new therapeutic agents to combat resistant strains of bacteria and fungi (Debnath & Ganguly, 2015).

Anti-inflammatory and Analgesic Research

Compounds with structural similarities have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Such research is pivotal in the quest for new treatments for inflammatory conditions and pain management, providing insights into the molecular mechanisms underlying these effects and paving the way for novel therapeutic strategies (Caliari et al., 1977).

Potential Pesticide Development

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share a structural motif with the compound , have been characterized for potential pesticide applications. Such studies contribute to the agricultural sciences by providing new tools for pest management, potentially leading to more efficient and environmentally friendly agricultural practices (Olszewska et al., 2011).

Future Directions

The future research directions could involve exploring the biological activities of this compound, given the wide range of activities associated with indole derivatives . Additionally, the development of efficient synthesis methods and the study of its chemical reactions could be valuable.

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-15-11-16(2)13-19(12-15)31-25(33)24-23(20-5-3-4-6-21(20)29-24)30-26(31)34-14-22(32)28-18-9-7-17(27)8-10-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEIFPITDICHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide

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